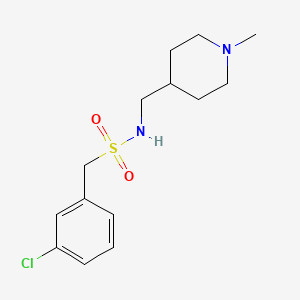![molecular formula C20H20ClN3O B2669387 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one CAS No. 899950-46-0](/img/structure/B2669387.png)
1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one, also known as CP-122,288, is a pyrazinone derivative that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one is not fully understood, but it is believed to act through the inhibition of certain ion channels in the cell membrane. Specifically, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to inhibit the hERG potassium channel, which plays a critical role in regulating the electrical activity of the heart. By inhibiting this channel, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one may be able to prevent or treat arrhythmias.
Biochemical and Physiological Effects
1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to have a number of biochemical and physiological effects. In addition to its effects on ion channels, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to inhibit the activity of certain enzymes, including protein kinase C and tyrosine kinase. It has also been shown to increase the release of nitric oxide, which has vasodilatory effects and may be beneficial in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one is that it has been extensively studied and its synthesis method is well-established. This makes it a useful tool for researchers studying ion channels and their role in disease. However, one limitation of 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one is that it is not selective for the hERG channel and may also inhibit other channels, which could limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one. One area of interest is the development of more selective inhibitors of the hERG channel, which could have fewer side effects and be more effective in the treatment of arrhythmias. Another area of interest is the development of 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one analogs with improved pharmacokinetic properties, which could enhance its therapeutic potential. Finally, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one may have potential as a tool for studying the role of ion channels in disease and for identifying new therapeutic targets.
Synthesemethoden
The synthesis of 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one involves the reaction of 3-chloro-2-methylphenylacetic acid with 3-phenylpropylamine to form the corresponding amide. This amide is then cyclized with hydrazine hydrate to yield the pyrazinone ring. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to have anti-arrhythmic properties and may be useful in the treatment of atrial fibrillation. In cancer, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to inhibit the growth of tumor cells and may have potential as an anti-cancer agent. In neurological disorders, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-phenylpropylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-15-17(21)10-5-11-18(15)24-14-13-23-19(20(24)25)22-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,13-14H,6,9,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSKINJRGVIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)


![2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2669309.png)
![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)

![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)
![5,6-dichloro-N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669319.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2669320.png)



